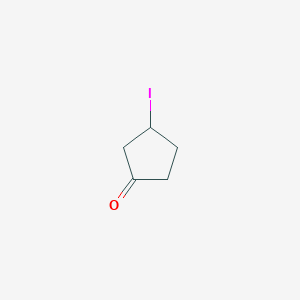

3-Iodocyclopentanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGHATZDKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574873 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86613-17-4 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Iodocyclopentanone and Its Derivatives

Direct Halogenation Methodologies

Direct halogenation focuses on the introduction of an iodine atom onto a pre-existing cyclopentanone (B42830) ring, specifically at the alpha-position (the carbon adjacent to the carbonyl group). The product of this reaction is technically named 2-iodocyclopentanone.

Alpha-Iodination of Cyclopentanone and Related Ketones

The α-iodination of ketones like cyclopentanone can be achieved through various methods, often involving molecular iodine (I₂) as the iodine source. The reaction generally proceeds via an enol or enolate intermediate, which then attacks the electrophilic iodine. The generation of hydrogen iodide (HI) as a byproduct means the reaction is reversible, often necessitating the use of an oxidizing agent or a base to drive the reaction to completion. researchgate.netresearchgate.net

A number of methods for the direct α-iodination of ketones have been developed to circumvent issues like the use of heavy metal salts or harsh acidic conditions. sciencemadness.org For instance, systems such as I₂/CuO and I₂/H₂O₂ have been employed. researchgate.netsciencemadness.org The I₂/CuO system, when used with aromatic ketones in methanol (B129727), has been shown to be highly efficient, with the copper(II) oxide acting as both a catalyst to generate the iodonium (B1229267) ion (I⁺) and a base to neutralize the HI byproduct. sciencemadness.org While this was demonstrated on aromatic ketones, the principle can be extended to cyclic ketones like cyclopentanone.

Catalytic Approaches for Selective Iodination (e.g., Oxone-catalyzed)

Catalytic methods offer an efficient and often more environmentally benign route for α-iodination. A notable example is the use of Oxone (a stable composite of 2KHSO₅·KHSO₄·K₂SO₄) as a co-reagent with elemental iodine. researchgate.netsemanticscholar.org This method has been successfully applied to the α-iodination of cyclopentanone to furnish 2-iodocyclopentanone. researchgate.netresearchgate.netsemanticscholar.org

The reaction is performed under solvent-free, solid-state conditions by simply grinding the ketone, iodine, and a catalytic amount of Oxone in a mortar. researchgate.netsemanticscholar.org This approach is rapid, with the reaction for cyclopentanone completing within one minute to give a good yield of the 2-iodo derivative. researchgate.netsemanticscholar.org The role of Oxone is to oxidize the iodide generated during the reaction back to the electrophilic iodine species, thus driving the reaction forward. researchgate.net This solid-state method avoids the need for solvents and additives, presenting a green chemistry approach. researchgate.netsemanticscholar.org

Table 1: Oxone-Catalyzed α-Iodination of Cyclopentanone

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentanone | I₂, Oxone (cat.) | Grinding, 1 min | 2-Iodocyclopentanone | Good | semanticscholar.org |

Functional Group Interconversion (FGI) Routes

Functional group interconversion provides an alternative pathway to iodinated cyclopentanones, often starting from unsaturated precursors which allow for greater control over regiochemistry and stereochemistry.

Preparation from Cyclopentenone Precursors (e.g., Iodocyclopentenone)

2-Iodocyclopentenone serves as a versatile and common precursor in the synthesis of more complex molecules, including various natural products. researchgate.netresearchgate.net Its synthesis allows for subsequent modifications, such as the reduction of the carbon-carbon double bond, to access saturated systems like 2-iodocyclopentanone. The synthesis of 3-iodocyclopentanone from an iodocyclopentenone precursor is less direct and would typically involve a starting material where the iodine is already in the desired position or a rearrangement occurs.

To convert an α,β-unsaturated ketone like 2-iodocyclopentenone into its saturated counterpart, 2-iodocyclopentanone, a conjugate reduction (or 1,4-reduction) is required. This method selectively reduces the C=C double bond while leaving the carbonyl group and the C-I bond intact.

Various methods exist for the chemoselective conjugate reduction of enones. organic-chemistry.org Copper-catalyzed reductions are particularly effective. For example, copper hydride (Cu-H) species, generated from a copper catalyst and a hydride source like a silane, can selectively perform 1,4-reduction on α,β-unsaturated ketones. rsc.org This strategy is known for its high chemoselectivity, leaving other functional groups such as esters, nitriles, and halides untouched. Another approach involves using reagents like L-Selectride at low temperatures, which can achieve conjugate reduction, followed by protonation of the resulting enolate. nih.gov These general methodologies can be applied to 2-iodocyclopentenone to produce 2-iodocyclopentanone.

For the synthesis of chiral derivatives, the enantioselective reduction of iodocyclopentenones is a critical step. The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the highly enantioselective reduction of prochiral ketones to chiral alcohols. youtube.comnrochemistry.comwikipedia.org

This reaction is applied to 2-iodocyclopentenone to produce chiral 2-iodo-cyclopentenol derivatives, not this compound. researchgate.net The methodology uses a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source (e.g., BH₃·THF or catecholborane). youtube.comnrochemistry.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, creating a structured, six-membered transition state that facilitates a highly face-selective hydride transfer. youtube.comwikipedia.org This process yields the corresponding secondary alcohol with high enantiomeric excess (ee). The resulting chiral iodoallylic alcohol is a valuable intermediate for further synthetic elaborations. researchgate.net

Table 2: CBS Reduction of 2-Iodocyclopentenone

| Substrate | Catalyst | Reducing Agent | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Iodocyclopentenone | (R)-2-Methyl-CBS-oxazaborolidine | Catecholborane | (R)-2-Iodo-2-cyclopenten-1-ol | High enantioselectivity | nrochemistry.com |

| 2-Iodocyclopentenone | (S)-Me-CBS-oxazaborolidine | BH₃·THF | (S)-2-Iodo-2-cyclopenten-1-ol | High enantioselectivity | nrochemistry.com |

Reduction Strategies of Unsaturated Systems

Transformation from Other Halogenated Cyclopentane (B165970) Structures

The conversion of more readily available halogenated cyclopentanes, such as chloro- or bromo-derivatives, into this compound is a common and practical approach. This transformation is typically achieved through a halogen exchange reaction, most notably the Finkelstein reaction. In this process, an alkyl halide is treated with an alkali metal iodide (commonly sodium iodide) in a suitable solvent, such as acetone (B3395972) or methyl ethyl ketone.

The equilibrium of the Finkelstein reaction is driven by the differential solubility of the resulting salts. For instance, reacting a 3-chlorocyclopentanone or 3-bromocyclopentanone (B8241564) derivative with sodium iodide in acetone leads to the formation of the desired this compound. The concurrently formed sodium chloride or sodium bromide is poorly soluble in acetone and precipitates out of the solution, shifting the equilibrium towards the iodinated product in accordance with Le Châtelier's principle.

The efficiency of this transformation depends on several factors, including the nature of the starting halide (bromides are generally more reactive than chlorides), reaction temperature, and the specific substrate. While this method is highly effective for producing racemic this compound, its application in stereospecific synthesis requires a chiral starting material, where the substitution proceeds with inversion or retention of configuration, typically via an SN2 mechanism. A reaction sequence involving transmetalations can also achieve the synthesis of this compound with a high degree of retention of configuration. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Stereocontrolled Synthesis of Chiral this compound Intermediates

The development of methods for the stereocontrolled synthesis of chiral this compound is crucial for its application as a building block in asymmetric synthesis. Accessing enantiomerically enriched or pure forms of this intermediate allows for the construction of target molecules with specific, predetermined stereochemistry. Key strategies to achieve this control include asymmetric reductions and stereoselective alkylation or substitution reactions. These methods focus on establishing the key stereocenters on the cyclopentane ring with high fidelity.

One of the most powerful strategies to obtain chiral intermediates is through the asymmetric reduction of a prochiral ketone. nih.gov In the context of this compound, this typically involves the reduction of a suitable precursor, such as 3-iodocyclopent-2-enone, or the reduction of this compound itself in a kinetic resolution process. More commonly, a prochiral ketone is reduced to a chiral alcohol, which can then be oxidized to the desired chiral ketone.

Biocatalysis, utilizing enzymes or whole-cell systems from plants or microorganisms, has emerged as a highly effective method for the asymmetric reduction of ketones. nih.gov For example, various plant tissues can reduce prochiral ketones to chiral alcohols with high enantioselectivity. nih.gov This approach is valued for its mild reaction conditions and high stereochemical control.

Another major approach is the use of chiral chemical reducing agents. Reagents prepared from borane and chiral amino alcohols have demonstrated high enantioselectivity (often around 90% enantiomeric excess, or e.e.) in the reduction of a wide variety of ketones. rsc.org Similarly, transition-metal-catalyzed asymmetric transfer hydrogenation, using catalysts based on rhodium, ruthenium, or iridium, provides a versatile and efficient route to chiral alcohols from the corresponding ketones or imines. mdpi.com These catalytic systems can achieve excellent yields and enantioselectivities, making them suitable for producing chiral precursors to this compound. mdpi.com

Table 1: Examples of Asymmetric Ketone Reduction for Chiral Alcohol Synthesis

| Substrate | Catalyst/Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Acetophenone | Carrot (Daucus carota) tissue | (S)-1-Phenylethanol | ~80 | ~98 | nih.gov |

| 4'-Chloroacetophenone | Radish (Raphanus sativus) tissue | (R)-1-(4-chlorophenyl)ethanol | ~80 | ~98 | nih.gov |

| Ethyl 4-chloroacetoacetate | Sweet Potato (Ipomoea batatas) tissue | (S)-Ethyl 4-chloro-3-hydroxybutanoate | ~45 | ~91 | nih.gov |

| Various Ketones | Borane/(2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol | Chiral Alcohols | - | ca. 90 | rsc.org |

| 3,4-Dihydroisoquinolines | Rhodium/Diamine Complex with HCOOH/Et3N | Chiral Tetrahydroisoquinolines | up to 96 | up to 99 | mdpi.com |

Stereoselective alkylation and substitution reactions provide alternative and powerful pathways to chiral this compound intermediates. These methods rely on controlling the formation of carbon-carbon or carbon-iodine bonds on a pre-existing chiral scaffold or through the influence of a chiral catalyst.

Stereoselective Alkylation: This strategy involves the reaction of a cyclopentanone enolate, or a related derivative, with an electrophile. To achieve stereocontrol, a chiral auxiliary can be attached to the cyclopentanone system, directing the incoming electrophile to one face of the molecule. After the alkylation step, the auxiliary is removed to yield the chiral product. Alternatively, modern methods employ chiral catalysts, such as iron- or rhodium-based complexes, to mediate the stereoselective alkylation of C-H bonds, even on prochiral substrates. nih.govnih.gov For instance, iron-catalyzed stereoselective C-H alkylation has been used to construct C-N axial and C-central chirality simultaneously with high diastereomeric ratios. nih.gov

Stereoselective Substitution: This route is particularly relevant for converting other chiral precursors into this compound. A common approach involves an SN2 reaction on a chiral cyclopentyl derivative where a suitable leaving group (e.g., a tosylate, mesylate, or even a different halide) is displaced by an iodide ion. For this to be effective, the precursor must be available in high enantiomeric purity. For example, a chiral 3-hydroxycyclopentanone (B2513457) can be synthesized via asymmetric reduction, the hydroxyl group converted to a good leaving group, and then displaced with iodide. This process typically occurs with a complete inversion of stereochemistry at the reaction center, providing a predictable and reliable method for accessing a specific enantiomer of this compound. Research has shown that sequences involving transmetalations can lead to the formation of this compound with high retention of configuration, offering another level of stereochemical control. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 2: Research Findings in Stereoselective Alkylation

| Substrate | Catalyst/Reagent | Alkylating Agent | Yield (%) | Stereoselectivity (d.r. or e.e.) | Reference |

| Indole Derivative | Fe(acac)3 / Chiral NHC Ligand | Styrene | 51-83 | >95:5 d.r., up to 67% e.e. | nih.gov |

| α,β-Unsaturated Imine | Wilkinson's Catalyst (RhCl(PPh3)3) | n-Hexene | 70 | - | nih.gov |

| Enamides | Photoredox Catalyst | N-Hydroxyphthalimide Esters | Satisfactory | Excellent | rsc.org |

Advanced Reactivity Profiles and Transformational Chemistry of 3 Iodocyclopentanone

Organometallic Reactions Involving 3-Iodocyclopentanone as an Electrophile

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles that readily react with electrophilic centers. libretexts.orglibretexts.org this compound, with its electrophilic carbon attached to iodine, participates in several key organometallic reactions.

Reactions with Functionalized Secondary Alkylcopper Reagents with Retention of Configuration

Functionalized secondary alkylcopper reagents have been shown to react with this compound with a high degree of stereochemical retention. nih.govresearchgate.netmolaid.com These alkylcopper compounds, generated from the corresponding secondary alkyl iodides via an iodine-lithium exchange and subsequent transmetalation with a copper source, maintain their configuration throughout the reaction sequence. nih.govresearchgate.netd-nb.infonih.gov When these stereodefined alkylcopper reagents are coupled with 3-iodocyclopent-2-en-1-one, a derivative of this compound, the reaction proceeds with high diastereoselectivity, affording the desired products in good yields. d-nb.info This methodology provides a reliable route to γ-chiral α,β-unsaturated carbonyl compounds. d-nb.info

Trapping of Secondary Alkyllithium Reagents

Secondary alkyllithium reagents, which can be generated with high retention of configuration from α-chiral secondary alkyl iodides, are also effectively trapped by electrophiles like this compound. researchgate.net The initial iodine-lithium exchange, typically performed at low temperatures with reagents such as t-butyllithium, produces configurationally stable alkyllithium intermediates. researchgate.netd-nb.infonih.gov Subsequent reaction with this compound allows for the formation of a new carbon-carbon bond while preserving the stereochemistry of the secondary alkyl group. nih.govresearchgate.net

Reactions with Grignard and Organozinc Reagents

Grignard reagents (R-MgX) and organozinc reagents (R-ZnX) are widely used organometallic nucleophiles in organic synthesis. libretexts.orgsaskoer.calibretexts.orgdalalinstitute.com The carbon-metal bond in these reagents is polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic carbons, such as the carbonyl carbon or the carbon bearing the iodine in this compound. libretexts.orgnptel.ac.inwikipedia.org While organolithium reagents are generally more nucleophilic, Grignard and organozinc reagents offer a different reactivity profile and are often prepared via metathesis from organolithium or Grignard reagents themselves. saskoer.cadalalinstitute.com Organozinc reagents are notably less reactive than Grignard reagents, which can be advantageous in achieving selectivity with polyfunctional molecules. nptel.ac.inwikipedia.org The reaction of these organometallics with this compound can lead to either substitution of the iodide or addition to the carbonyl group, depending on the reaction conditions and the nature of the organometallic reagent. libretexts.orgdalalinstitute.comresearchgate.net

Table 1: Comparison of Organometallic Reagents

| Reagent Type | General Formula | Reactivity | Key Features |

| Alkylcopper | R₂CuLi or RCu | Moderate | High stereoselectivity, particularly in conjugate additions. |

| Alkyllithium | R-Li | High | Strong bases and nucleophiles. libretexts.org |

| Grignard | R-MgX | High | Highly reactive nucleophiles, sensitive to protic solvents. libretexts.orgdalalinstitute.com |

| Organozinc | R-ZnX or R₂Zn | Moderate | Less reactive than Grignard reagents, tolerate more functional groups. nptel.ac.inwikipedia.org |

Stereoselective Domino Transmetalations

A powerful strategy for the stereoselective synthesis of complex molecules involves a domino sequence of transmetalations. nih.govresearchgate.netresearchgate.net In this process, a secondary alkyllithium reagent, formed with retention of configuration, undergoes successive transmetalations, first with a zinc salt and then with a copper salt, to generate a functionalized secondary alkylcopper reagent. nih.govresearchgate.netresearchgate.net This domino sequence ensures that the stereochemical integrity of the alkyl group is maintained. nih.govresearchgate.net The resulting alkylcopper reagent can then react with electrophiles like this compound, again with high retention of configuration, to yield highly substituted and stereochemically defined products. nih.govresearchgate.netuni-muenchen.de

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. illinois.edualevelchemistry.co.uksigmaaldrich.comwikipedia.org

Cross-Coupling Methodologies (e.g., Palladium-catalyzed Sonogashira-type coupling)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgmdpi.comorganic-chemistry.org This reaction is highly versatile and can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org While direct Sonogashira coupling with this compound is not extensively documented in the provided search results, the analogous coupling with 3-iodocyclopent-2-en-1-one is a viable transformation. d-nb.info The reaction of various iodoaromatic compounds with terminal alkynes under palladium catalysis has been well-established, often utilizing palladium precursors like PdCl₂(PPh₃)₂. nih.govbeilstein-journals.org The efficiency of the Sonogashira coupling can be influenced by the choice of palladium catalyst, ligands, base, and solvent system. mdpi.comnih.gov

Table 2: Key Features of Sonogashira Coupling

| Feature | Description |

| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). wikipedia.orgmdpi.com |

| Reactants | A terminal alkyne and a vinyl or aryl halide/triflate. wikipedia.org |

| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is commonly used. wikipedia.org |

| Conditions | Generally mild, often at room temperature. wikipedia.org |

Cyclization and Annulation Strategies (e.g., Intramolecular Mukaiyama Aldol)

Redox Chemistry and Other Functional Group Transformations

The reactivity of this compound is also defined by the redox chemistry of its ketone functionality and the potential for transformations at other sites in the molecule.

The selective reduction of the ketone in this compound to a secondary alcohol is a fundamental transformation. Given the presence of the iodine atom, the choice of reducing agent is crucial to avoid unwanted side reactions.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol. researchgate.netub.edulibretexts.org It is generally chemoselective for the carbonyl group, leaving other functional groups like esters, nitriles, and in this case, the carbon-iodine bond, intact. ub.edu For enhanced selectivity, especially in the presence of other reducible functional groups, the Luche reduction (NaBH₄ with a cerium(III) chloride catalyst) can be employed. ub.edu This method is particularly effective for the 1,2-reduction of α,β-unsaturated ketones. ub.edu

Other reducing agents like lithium aluminum hydride (LiAlH₄) are more powerful and less selective, and could potentially react with the carbon-iodine bond. researchgate.net Therefore, for the selective reduction of the ketone in this compound, NaBH₄ would be the preferred reagent. researchgate.netub.edu

Table 2: Reagents for Selective Ketone Reduction

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | High for ketones over other functional groups | researchgate.netub.edulibretexts.org |

| Luche Reduction (NaBH₄, CeCl₃) | Methanol or Ethanol | Excellent for 1,2-reduction of enones | ub.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., THF, ether) | Powerful, less selective, can reduce many functional groups | researchgate.net |

The cyclopentanone (B42830) ring system can undergo various oxidative transformations and rearrangements. One of the most well-known oxidative rearrangements of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or lactone for cyclic ketones) using a peracid. beilstein-journals.orgsolubilityofthings.com The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome. beilstein-journals.org

In the case of substituted cyclopentanones, such as 3-substituted cyclopentane-1,2-diones, asymmetric oxidation can lead to valuable chiral γ-lactone acids. beilstein-journals.org While not directly this compound, this illustrates the potential for oxidative rearrangements within the cyclopentane (B165970) framework.

Other oxidative rearrangements can be initiated by different reagents. For example, thallium(III) and lead(IV) salts are known to effect oxidative skeletal rearrangements of alkenes and ketones. wordalchemytranslation.com Additionally, iodine itself can mediate certain cyclization and annulation reactions through electrocatalysis, involving C-H amination. chemrxiv.org

Rearrangements involving carbocationic intermediates, such as the Tiffeneau-Demjanov rearrangement, can be used for ring expansion of cyclic ketones. msu.edu This typically involves the formation of a cyanohydrin, followed by reduction and diazotization to generate a carbocation that prompts a ring-expanding rearrangement. msu.edu

Stereochemical Induction and Control in 3 Iodocyclopentanone Derived Synthesis

Diastereoselectivity in Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. numberanalytics.com In the context of 3-iodocyclopentanone, controlling diastereoselectivity is crucial for constructing specific stereochemical relationships between the iodine-bearing carbon and other stereocenters within the molecule.

In substrate-controlled diastereoselection, the existing chirality within the substrate, such as a chiral center in a derivative of this compound, dictates the stereochemical outcome of a reaction. mdpi.comnih.govethz.ch The inherent steric and electronic properties of the substrate guide the incoming reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer.

For instance, the reaction of functionalized secondary alkylcopper reagents with this compound has been shown to proceed with a high degree of retention of configuration. researchgate.net This suggests that the stereochemistry of the alkylcopper reagent influences the approach to the cyclopentanone (B42830) ring, resulting in a diastereoselective addition. Similarly, the use of chiral auxiliaries attached to the this compound framework can effectively control the stereochemistry of subsequent transformations. numberanalytics.comstackexchange.com These auxiliaries create a chiral environment that biases the reaction pathway towards a single diastereomer. stackexchange.com

Table 1: Examples of Substrate-Controlled Diastereoselective Reactions

| Substrate | Reagent | Product Diastereomeric Ratio (d.r.) | Reference |

| Functionalized secondary alkylcopper | This compound | High retention of configuration | researchgate.net |

| Chiral amide with pyrrolidine (B122466) auxiliary | Methyl iodide | >95:5 | stackexchange.com |

This table illustrates how the stereochemistry inherent in the substrate or a chiral auxiliary can direct the outcome of a reaction, leading to high diastereoselectivity.

Reagent-controlled diastereoselection offers an alternative strategy where an external chiral reagent or catalyst directs the stereochemical outcome of the reaction, often overriding any influence from the substrate itself. nih.goviipseries.orgorganic-chemistry.orgsemanticscholar.orgmdpi.com This approach is particularly valuable when the substrate is achiral or when the desired diastereomer is not the one favored by substrate control.

The use of chiral catalysts is a powerful method for achieving high diastereoselectivity. csic.es For example, in aldol (B89426) reactions, the choice of a chiral boron reagent can determine whether the syn or anti diastereomer is formed. organic-chemistry.org Specifically, a less bulky boron reagent like dibutylboron triflate in combination with a bulky amine tends to favor the formation of syn-aldol products, while a bulkier reagent such as dicyclohexylboron triflate favors the anti product. organic-chemistry.org This level of control is achieved by the specific transition state geometries enforced by the chiral reagent. organic-chemistry.org

Table 2: Reagent-Controlled Diastereoselective Aldol Reactions

| Boron Reagent | Amine | Temperature | Major Product | Reference |

| Dibutylboron triflate (n-Bu₂BOTf) | iPr₂NEt | Ambient | syn-aldol | organic-chemistry.org |

| Dicyclohexylboron triflate (Chx₂BOTf) | Et₃N | Low | anti-aldol | organic-chemistry.org |

This table demonstrates how the selection of the boron reagent and reaction conditions can control the diastereoselectivity of an aldol reaction.

Substrate-Controlled Diastereoselection

Enantioselectivity in Chiral this compound Derivations

Enantioselectivity is the preferential formation of one enantiomer over the other. csic.es Achieving high enantioselectivity in reactions involving this compound is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. mdpi.com

Asymmetric catalysis is a cornerstone of modern organic synthesis, allowing for the creation of chiral molecules from prochiral starting materials using a substoichiometric amount of a chiral catalyst. mdpi.comepfl.ch

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones to alcohols. organic-chemistry.orgwikipedia.orgyoutube.com In the context of this compound derivatives, a chiral oxazaborolidine catalyst, often referred to as the CBS catalyst, can be used to reduce the ketone functionality to a hydroxyl group with high enantioselectivity. nih.gov The catalyst coordinates to the ketone and the borane (B79455) reducing agent in a way that directs the hydride delivery to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. wikipedia.orgyoutube.com For instance, certain aryl-substituted cyclopentenones have been successfully reduced using an (R)-CBS catalyst to yield the corresponding cyclopentenols with high enantiomeric excess. nih.gov

Copper-catalyzed reactions have also emerged as powerful tools for the asymmetric functionalization of carbonyl compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov Chiral ligands can be used in conjunction with a copper catalyst to mediate a variety of enantioselective transformations. These reactions often involve the formation of a chiral copper complex that activates the substrate and controls the stereochemical outcome of the reaction.

Table 3: Examples of Asymmetric Catalysis in Functionalizations

| Reaction | Catalyst System | Substrate | Product ee | Reference |

| Ketone Reduction | (R)-CBS catalyst | Aryl-substituted cyclopentenone | High | nih.gov |

| C-N Coupling | CuI-β-diketone | Aryl iodide, aliphatic amine | N/A | nih.gov |

This table provides examples of how asymmetric catalysis can be used to achieve high enantioselectivity in the functionalization of cyclopentanone derivatives. "ee" stands for enantiomeric excess.

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single, enantiomerically pure product in theoretically 100% yield. wikipedia.orgmdpi.comnih.gov This is achieved by combining a kinetic resolution, which selectively reacts with one enantiomer, with a rapid in-situ racemization of the unreactive enantiomer. wikipedia.org

In the context of this compound derivatives, a DKR process could involve the enzymatic acylation of a racemic alcohol derivative. An enzyme, such as a lipase, would selectively acylate one enantiomer of the alcohol, while a metal catalyst, often a ruthenium complex, would continuously racemize the remaining unreacted enantiomer. mdpi.comnih.gov This allows for the complete conversion of the starting racemic mixture into a single enantiomer of the acylated product. wikipedia.org For instance, chemoenzymatic DKR has been successfully applied to the resolution of secondary alcohols, demonstrating the potential of this strategy for derivatives of this compound. nih.gov Another approach involves the dynamic kinetic resolution of aldehydes through hydroacylation, where a primary amine racemizes the aldehyde and a rhodium catalyst promotes enantioselective cyclization. nih.gov

Asymmetric Catalysis in Functionalizations (e.g., CBS reduction, copper-catalyzed)

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions, including the choice of solvent, temperature, and the nature of the reagents and catalysts used. numberanalytics.comnumberanalytics.comsolubilityofthings.commugberiagangadharmahavidyalaya.ac.in

The solvent can play a crucial role in determining stereoselectivity by influencing the stability of transition states and intermediates. numberanalytics.com For example, in SNi reactions, the use of a non-polar solvent can lead to retention of configuration, while the presence of a more polar solvent can lead to racemization. mugberiagangadharmahavidyalaya.ac.in

Temperature can also have a significant impact on stereoselectivity. organic-chemistry.org In some cases, lowering the temperature can enhance the energy difference between diastereomeric transition states, leading to higher selectivity. numberanalytics.com Conversely, in other reactions, a higher temperature may be required to overcome the activation barrier for a particular stereoselective pathway. organic-chemistry.org The choice of counterion in a cationic metal complex can also dramatically affect enantioselectivity. csic.es For example, in a copper-catalyzed cyclopropanation, changing the counteranion from triflate to chloride can cause a drastic drop in enantiomeric excess. csic.es

Table 4: Influence of Reaction Conditions on Stereoselectivity

| Reaction Type | Variable | Effect on Stereoselectivity | Reference |

| Aldol Reaction | Temperature | Lower temperature favors anti-product, higher temperature favors syn-product | organic-chemistry.org |

| SNi Reaction | Solvent Polarity | Non-polar solvents favor retention of configuration | mugberiagangadharmahavidyalaya.ac.in |

| Copper-catalyzed Cyclopropanation | Counterion | Triflate leads to high ee, Chloride leads to low ee | csic.es |

This table highlights how reaction conditions can be manipulated to control the stereochemical outcome of a reaction.

Solvent Effects on Configurational Stability

The solvent in which a reaction is conducted can have a profound impact on the configurational stability of reactants, intermediates, and transition states. In reactions involving this compound, the solvent influences the conformation of the cyclopentanone ring and the stability of any chiral intermediates formed. Cyclopentanone and its derivatives are known to exist in non-planar conformations, typically a half-chair or an envelope form, to relieve ring strain. researchgate.netcdnsciencepub.comcdnsciencepub.com The preferred conformation and the orientation of the iodine substituent (pseudo-axial vs. pseudo-equatorial) can be influenced by the solvent's polarity and its ability to form intermolecular interactions. researchgate.net

The influence of a solvent on the configurational stability of organometallic reagents, which are often used in conjunction with this compound, is particularly well-documented. researchgate.netresearchgate.net For instance, the stability of chiral organolithium or organozinc reagents, which can be generated and then reacted with electrophiles like this compound, is highly solvent-dependent. researchgate.netresearchgate.net Coordinating solvents, such as tetrahydrofuran (B95107) (THF), can stabilize these intermediates, often leading to high retention of configuration during subsequent reactions. nih.gov In contrast, non-coordinating solvents like hexane (B92381) may offer less stabilization, potentially leading to racemization of the intermediate unless a coordinating additive is present. nih.gov

Studies on related systems have shown that increasing solvent polarity can enhance the stability of complexes with significant ionic character. nih.gov This principle can be extended to the transition states in reactions of this compound. A polar solvent might stabilize a more polar, organized transition state, thereby enhancing the stereoselectivity of the reaction. Conversely, non-polar solvents might favor less polar transition states, potentially leading to different stereochemical outcomes. novapublishers.com The choice of solvent can thus be a powerful tool to modulate the energy difference between diastereomeric transition states, ultimately controlling the stereochemical purity of the product. mdpi.com

| Solvent System | General Effect on Configurational Stability/Stereoselectivity | Typical Application/Observation |

|---|---|---|

| Tetrahydrofuran (THF) | Good coordinating solvent; generally promotes stability of polar intermediates and transition states. | Often used to maintain the configuration of organometallic reagents that react with carbonyl compounds. nih.gov |

| Hexane/Diethyl Ether | Non-coordinating or weakly coordinating; may lead to lower stability of chiral intermediates. | Can be used when aggregation of reagents is desired or when additives are used to control stereochemistry. nih.gov |

| Hexane/TMEDA | The additive TMEDA acts as a strong coordinating agent in a non-coordinating solvent, dramatically hindering racemization of configurationally unstable intermediates. nih.gov | Effective in stabilizing chiral organolithium reagents, ensuring high stereochemical fidelity. nih.gov |

Temperature and Additive Impact on Stereoselectivity

Beyond solvent choice, reaction temperature and the inclusion of specific additives are crucial variables for controlling stereoselectivity in syntheses involving this compound. Temperature directly affects the kinetic energy of the system. Lowering the reaction temperature generally reduces the energy available to overcome activation barriers. This can "lock" the system into a preferred, lower-energy transition state, thereby enhancing the selectivity between two competing diastereomeric pathways. Reactions are often cooled to temperatures as low as -78 °C (the sublimation point of dry ice) to maximize stereochemical control.

Additives, particularly Lewis acids and chelating agents, can dramatically influence the stereochemical outcome by altering the structure of the transition state. In reactions with this compound, an additive can coordinate to the carbonyl oxygen. This coordination makes the carbonyl carbon more electrophilic and can also create a more sterically defined environment, forcing an incoming nucleophile to approach from a specific face of the cyclopentanone ring.

For example, in reactions involving the addition of secondary alkyllithium compounds to this compound, a sequence of transmetalations involving reagents like MeMgI and LaCl3·2LiCl allows for a retentive addition with high stereochemical control. researchgate.netresearchgate.net The lanthanum salt acts as a powerful Lewis acid, pre-organizing the transition state to favor a single stereochemical outcome. Similarly, the use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive in reactions with organolithium reagents has been shown to be highly effective at preventing the loss of stereochemical information by stabilizing the chiral reagent. nih.gov These additives essentially create a more rigid and predictable reaction environment, leading to higher diastereomeric or enantiomeric excess in the final product.

| Parameter | Condition | Effect on Stereoselectivity | Rationale |

|---|---|---|---|

| Temperature | Low (e.g., -78 °C) | Generally Increased | Reduces thermal energy, favoring the lowest energy transition state and minimizing competing reaction pathways. |

| High (e.g., Room Temp.) | Generally Decreased | Sufficient energy may be present to overcome the activation barrier for less-favored transition states, leading to a mixture of stereoisomers. | |

| Additives | Lewis Acids (e.g., LaCl₃·2LiCl) | Often Increased | Coordinates to the carbonyl oxygen, creating a more rigid and sterically hindered transition state that directs the nucleophilic attack. researchgate.netresearchgate.net |

| Chelating Agents (e.g., TMEDA) | Often Increased | Stabilizes configurationally labile intermediates (e.g., organolithiums) by chelation, preventing epimerization or racemization before reaction. nih.gov |

Applications of 3 Iodocyclopentanone As a Key Intermediate in Complex Molecule Construction

Total Synthesis of Natural Products

The strategic placement of functional groups in 3-iodocyclopentanone facilitates its use in the synthesis of several classes of complex natural products.

Prostaglandin (B15479496) Analogues and Metabolites (e.g., Tricyclic-PGDM, Prostaglandin D2)

This compound and its derivatives are pivotal starting materials in the synthesis of prostaglandins (B1171923) and their metabolites. Prostaglandins are a group of biologically active lipid compounds that are involved in various physiological processes. wikipedia.org

A notable application is in the synthesis of the major human urinary metabolite of prostaglandin D2, known as tricyclic-PGDM. researchgate.netnih.govacs.org One synthetic route commences with an iodocyclopentenone derivative, which is available from cyclopentadiene (B3395910) in six steps. researchgate.netnih.govacs.org The total synthesis of tricyclic-PGDM from this intermediate requires an additional 13 transformations. researchgate.netnih.govacs.org Key steps in this synthesis include a contrasteric allylation to establish the desired stereochemistry and a copper-catalyzed C-H insertion followed by an alkyne semihydrogenation to introduce a side chain. researchgate.netnih.govacs.org Another efficient synthesis of the tricyclic-PGDM methyl ester was achieved in eight steps from a known cyclopentene-diol derivative, highlighting a nickel-catalyzed dicarbofunctionalization and a palladium-catalyzed carbonylative spirolactonization. researchgate.netresearchgate.net

The versatility of cyclopentenone intermediates, often derived from this compound precursors, is further demonstrated in the synthesis of various prostaglandin analogues. researchgate.netresearchgate.netnih.govnih.gov These syntheses often employ organocatalytic methods, such as [3+2] cycloaddition reactions, to construct the chiral cyclopentane (B165970) framework with high stereoselectivity. researchgate.netresearchgate.net

Key Synthetic Strategies for Prostaglandin Analogues

| Target Molecule | Key Intermediate | Noteworthy Reactions | Reference |

|---|---|---|---|

| Tricyclic-PGDM | Iodocyclopentenone derivative | Contrasteric allylation, Copper-catalyzed C-H insertion, Alkyne semihydrogenation | researchgate.net, nih.gov, acs.org |

| Tricyclic-PGDM methyl ester | Cyclopentene-diol derivative | Nickel-catalyzed Ueno–Stork-type dicarbofunctionalization, Palladium-catalyzed carbonylative spirolactonization, Z-selective cross-metathesis | researchgate.net, researchgate.net |

| General Prostaglandin Analogues | Chiral substituted cyclopentanes | Organocatalytic [3+2] cycloaddition reactions | researchgate.net, researchgate.net |

Alkaloid Scaffolds (e.g., Daphniphyllum Alkaloids, Spirocalcaridines)

The structural complexity of alkaloids often necessitates the use of highly functionalized building blocks, and this compound derivatives have proven valuable in this regard.

In the pursuit of Daphniphyllum alkaloids, such as calyciphylline N, synthetic strategies have utilized iodocyclopentenone intermediates. One approach involved the creation of a conjugate enone from a chiral boronate ester and an iodocyclopentenone via a Suzuki-Miyaura cross-coupling reaction. astellas-foundation.or.jp The iodocyclopentenone itself was prepared from 1,3-cyclopentanedione. astellas-foundation.or.jp Another total synthesis of (−)-calyciphylline N employed a different strategy where a key step was the elaboration of a side chain on a cyclopentane ring to form an iodocyclopentenone. nih.govacs.orgacs.org This highlights the adaptability of this intermediate in different synthetic plans.

The synthesis of spirocalcaridines, another class of alkaloids, has also explored the use of α-iodocyclopentenones. Researchers have investigated the dearomatizing spirocyclization of certain precursors with N-iodosuccinimide (NIS) to generate an α-iodocyclopentenone intermediate. nih.gov

Macrolide and Polycyclic Ether Systems (e.g., Sporolide B)

The unique architecture of macrolides and polycyclic ethers presents significant synthetic challenges. The total synthesis of sporolide B, a complex marine natural product, showcases the utility of cyclopentenone-derived building blocks. wikipedia.orgnih.gov Although the direct use of this compound is not explicitly detailed in the final successful route, the synthesis relies on a chiral cyclopentenone as a key starting material. organic-chemistry.org The intricate structure of sporolide B, with its chlorinated cyclopenta[a]indene (B11921763) core, was assembled using a convergent strategy that included a ruthenium-catalyzed [2+2+2] cycloaddition and an intramolecular [4+2] cycloaddition. wikipedia.orgnih.govorganic-chemistry.org

Synthesis of Pharmaceutical and Biologically Active Compounds

Beyond natural product synthesis, this compound is a key component in the preparation of various compounds with potential therapeutic applications.

Glutamate (B1630785) Receptor Modulators (e.g., LY354740)

This compound is a reported intermediate in the synthesis of LY354740, a potent and selective agonist for group II metabotropic glutamate receptors (mGluRs). leyan.comnih.gov LY354740, also known as (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, has demonstrated anticonvulsant and anxiolytic properties. nih.gov The synthesis of this conformationally constrained analog of glutamic acid was achieved in a high-yielding and stereocontrolled manner starting from 2-cyclopentenone, a precursor that can be derived from this compound. nih.govresearchgate.net The development of such compounds is significant for the study of neurological disorders. nih.gov

Non-Steroidal Estrogen Analogues

In the field of medicinal chemistry, this compound has been employed in the synthesis of non-steroidal estrogen analogues. oup.comwikipedia.org These synthetic compounds are designed to interact with estrogen receptors and can exhibit tissue-selective pharmacology, acting as selective estrogen receptor modulators (SERMs). nih.govnih.gov One synthetic approach involves a palladium-catalyzed Sonogashira reaction between an iodoarene derivative and a 3-iodocyclopentenone. oup.com This methodology allows for the creation of a library of estrogen analogues with diverse substitution patterns, which are then studied for their binding affinity to estrogen receptors. oup.comresearchgate.net

Applications in Pharmaceutical Synthesis

| Compound Class | Example Compound | Therapeutic Area/Target | Role of this compound Derivative | Reference |

|---|---|---|---|---|

| Glutamate Receptor Modulators | LY354740 | Neurological Disorders (Anticonvulsant, Anxiolytic) | Key intermediate in the synthesis of the bicyclo[3.1.0]hexane core. | leyan.com, nih.gov |

| Non-Steroidal Estrogen Analogues | Various synthetic analogues | Hormone-related conditions (e.g., Breast Cancer) | Reactant in Palladium-catalyzed cross-coupling reactions to form the core structure. | oup.com, researchgate.net |

While extensive research has been conducted on the synthesis of complex molecules, specific, documented applications of this compound in the synthesis of Imidazo[1,5-a]indole derivatives or for preparing specialized building blocks for Diversity-Oriented Synthesis (DOS) are not readily found in widely available scientific literature.

The synthesis of Imidazo[1,5-a]indole derivatives, a significant class of nitrogen-fused heterocycles, has been achieved through various modern synthetic methodologies. msu.edunih.gov These methods often involve transition metal-catalyzed reactions, such as C-H activation and annulation strategies, to construct the core scaffold. uomus.edu.iqresearchgate.net For instance, efficient syntheses have been developed using starting materials like N-methoxycarbamoyl indoles and propargyl alcohols, or through multi-step sequences culminating in cyclization. uomus.edu.iqbeilstein-journals.org

Similarly, Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at creating collections of structurally diverse and complex small molecules, which are valuable in chemical biology and drug discovery. researchgate.netresearchgate.net This approach often employs a "build/couple/pair" strategy and utilizes versatile building blocks, such as those derived from amino acids or sugars, to generate a wide range of molecular frameworks. researchgate.netresearchgate.net The goal is to produce sp³-rich, three-dimensional molecules that can effectively probe biological space. researchgate.netresearchgate.net

Although 3-halocyclopentanones are recognized as versatile synthons in organic chemistry, their specific application as a direct precursor for the particular heterocyclic systems and DOS building blocks mentioned in the outline is not documented in the surveyed literature. Further research may be required to uncover or develop synthetic routes that utilize this compound for these specific and complex molecular constructions.

Mechanistic Insights and Computational Studies on 3 Iodocyclopentanone Reactions

Elucidation of Reaction Mechanisms (e.g., Radical Species Formation)

While many reactions of halo-ketones proceed through well-established nucleophilic substitution or addition pathways, the reactions of 3-iodocyclopentanone, particularly with organometallic reagents, can also involve radical intermediates. The formation of such radical species can occur alongside or in competition with traditional polar mechanisms, influencing product distribution and stereochemistry.

The generally accepted mechanism for free-radical reactions involves three key stages: initiation, propagation, and termination. nih.govresearchgate.net

Initiation: This step involves the homolytic cleavage of a bond to generate two radical species. In the context of this compound reactions, this might be triggered by an initiator or through a single-electron transfer (SET) from a nucleophilic reagent, such as a Grignard reagent, to the cyclopentanone (B42830) molecule. The relatively weak carbon-iodine bond is a likely site for such processes.

Propagation: A radical reacts with a stable molecule to form a new bond and a new radical. researchgate.net This new radical can then continue the reaction in a chain process. For instance, a cyclopentanone radical could react with another molecule, propagating the chain.

Termination: The reaction concludes when two radical species combine to form a stable, non-radical product. nih.govresearchgate.net This can happen in various ways, including the combination of two cyclopentanone radicals or the reaction of a cyclopentanone radical with another radical present in the medium. researchgate.net

In reactions with Grignard reagents, for example, a SET mechanism can lead to the formation of a ketyl radical anion and a magnesium-centered radical. The subsequent collapse of this intermediate or further reaction steps dictates the final products. Disproportionation, where one radical abstracts an atom (like hydrogen) from another, is another key process in radical chemistry, leading to two different non-radical products. academie-sciences.fr The competition between these radical pathways and polar, two-electron mechanisms is a complex aspect of the reactivity of this compound.

| Stage | General Description | Plausible Example Involving this compound |

| Initiation | Formation of radical species from non-radical precursors, often via Single-Electron Transfer (SET). | A Grignard reagent (R-MgX) donates an electron to this compound, forming a radical anion intermediate. |

| Propagation | A radical reacts with a stable molecule to create a new radical, continuing the chain reaction. | The initially formed ketyl radical undergoes fragmentation or reacts with a solvent molecule, generating a new radical species. |

| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain reaction. | Two cyclopentanone-derived radicals dimerize, or a cyclopentanone radical combines with a radical from the Grignard reagent. |

Quantum Chemical Calculations and Spectroscopic Analyses

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the properties of molecules like this compound. nih.govdtic.mil These computational methods allow for the prediction of molecular geometries, vibrational frequencies (IR spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netschrodinger.com

DFT calculations can be used to model the infrared spectrum of this compound by calculating the vibrational frequencies corresponding to its various bond stretches and bends. dtic.mil For instance, the characteristic carbonyl (C=O) stretch, typically observed between 1700 and 1750 cm⁻¹, can be precisely predicted. Similarly, calculations can predict the frequencies for C-I, C-C, and C-H bond vibrations.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate NMR chemical shifts. nih.gov By optimizing the geometry of this compound and its potential conformers, it is possible to compute the theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure and assign specific signals to each atom in the molecule. Such calculations are also vital for distinguishing between different isomers and conformers by analyzing their relative energies and predicted spectral properties. mdpi.com

Furthermore, computational methods are crucial for investigating reactive intermediates, such as the radicals discussed in the previous section. DFT can be used to calculate the electronic structure, spin density distribution, and stability of these transient species, providing insights that are often difficult to obtain experimentally. rsc.orgresearchgate.net

| Spectroscopic Parameter | Typical Experimental Range | Computational Method for Prediction | Information Gained from Analysis |

| IR Carbonyl Stretch (ν_C=O) | 1720 - 1745 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) | Confirms presence of the ketone functional group; frequency can indicate ring strain and electronic effects. |

| ¹H NMR Chemical Shift (δ) | 0 - 5 ppm | DFT with GIAO method | Provides information on the electronic environment of each proton, aiding in structural elucidation. |

| ¹³C NMR Chemical Shift (δ) | 0 - 220 ppm | DFT with GIAO method | Determines the chemical environment of each carbon atom, including the downfield carbonyl carbon. |

| Radical Spin Density | N/A (not a direct observable) | DFT (e.g., M06-2X) | Maps the distribution of the unpaired electron in a radical intermediate, indicating reactive sites. |

Transition State Analysis and Energy Landscape Mapping for Stereoselective Processes

Many reactions of this compound, especially those creating a new chiral center, can proceed with high stereoselectivity. Computational chemistry offers powerful tools to understand the origins of this selectivity through transition state analysis and the mapping of potential energy surfaces. rsc.orgresearchgate.net

A chemical reaction proceeds from reactants to products via a high-energy transition state. For a stereoselective reaction, there are at least two possible pathways leading to different stereoisomers. The observed product distribution is determined by the difference in the Gibbs free energy of activation (ΔG‡) between the competing transition states. The pathway with the lower energy barrier will be faster and yield the major product. dtic.milrsc.org

Computational models, such as those based on DFT, can locate and calculate the energies of these diastereomeric transition states. researchgate.netnih.gov For reactions involving chiral substrates like this compound, established models like the Felkin-Ahn model can be computationally verified. This analysis often reveals that stereoselectivity arises from a combination of steric hindrance and subtle electronic (stereoelectronic) interactions that stabilize one transition state over another. researchgate.net Non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions within the transition state structure, play a critical role in controlling the stereochemical outcome. rsc.org

The potential energy surface, or energy landscape, is a conceptual map that represents the energy of a molecular system as a function of its geometry. By mapping this landscape, chemists can visualize the entire reaction pathway, including stable intermediates and transition states. researchgate.net This allows for a comprehensive understanding of the reaction dynamics, revealing not only the most likely pathway but also identifying potential side reactions or alternative mechanistic routes. For complex reactions, such as those involving both polar and radical mechanisms, energy landscape mapping can clarify the conditions under which one pathway is favored over another.

| Computational Concept | Description | Application to this compound Reactions |

| Transition State (TS) | The highest energy point along a reaction coordinate, representing the barrier to reaction. | Locating the TS for nucleophilic attack on the carbonyl group to understand facial selectivity (e.g., Cram vs. anti-Cram products). |

| Diastereomeric TS | Two or more transition states that are diastereomers of each other, leading to different stereoisomeric products. | Calculating the energy difference (ΔΔG‡) between transition states leading to syn and anti addition products. |

| Energy Landscape | A multidimensional surface mapping the potential energy of a system as a function of its atomic coordinates. | Visualizing the complete reaction pathway, including reactants, intermediates, transition states, and products. |

| Kinetic vs. Thermodynamic Control | Kinetic control favors the product formed fastest (lowest TS energy), while thermodynamic control favors the most stable product. | Mapping the energy landscape helps determine if the observed product ratio is due to the relative heights of the transition states or the relative stabilities of the final products. |

Emerging Trends and Future Research Directions in 3 Iodocyclopentanone Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 3-iodocyclopentanone. Research in this area is focused on enhancing reaction rates, controlling stereochemistry, and improving functional group tolerance.

Catalysis can provide alternative reaction pathways with lower activation energies, thereby increasing the rate of chemical reactions. rsc.org For reactions involving this compound, this translates to milder reaction conditions and potentially higher yields. Both homogeneous and heterogeneous catalysts are being explored, each offering distinct advantages. rsc.org Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity. In contrast, heterogeneous catalysts, which are in a different phase, are more easily separated and recycled, aligning with the principles of green chemistry.

A significant area of focus is the development of stereoselective catalytic reactions. derpharmachemica.comcolab.ws The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science, as the biological activity or material properties can be highly dependent on the three-dimensional arrangement of atoms. Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer over the other, is a powerful tool in this regard. researchgate.netup.ac.za For this compound, this could involve the enantioselective addition of nucleophiles or the stereoselective formation of new stereocenters in subsequent transformations. The design of novel chiral ligands for transition metal catalysts is a key strategy, as the ligand's steric and electronic properties can profoundly influence the stereochemical outcome of a reaction. mdpi.com

Recent advancements in catalysis that could be applied to this compound chemistry include:

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the benefits of lower toxicity and cost.

Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, enabling unique transformations that are often difficult to achieve through traditional thermal methods. google.com

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can lead to novel and efficient bond formations.

The table below summarizes potential catalytic approaches for enhancing the reactivity and selectivity of this compound.

| Catalytic Approach | Potential Advantage for this compound | Key Research Focus |

| Asymmetric Catalysis | Control over stereochemistry for the synthesis of chiral derivatives. researchgate.netup.ac.za | Development of new chiral ligands and organocatalysts. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. google.com | Exploration of new photocatalysts and reaction conditions. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, improving sustainability. rsc.org | Design of robust and highly active solid-supported catalysts. |

| Dual Catalysis | Synergistic effects leading to new bond formations and increased complexity. | Identification of compatible catalyst pairs and reaction optimization. |

Sustainable Synthetic Methodologies for its Preparation and Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of more environmentally benign methods for its preparation and subsequent chemical modifications.

One key aspect of sustainable synthesis is the use of greener solvents, with water being a particularly attractive option due to its abundance, low cost, and non-toxic nature. nih.gov Research has demonstrated the feasibility of conducting α-iodination of ketones in aqueous media, which could be adapted for the synthesis of this compound. nih.gov For instance, a one-pot synthesis of α-iodoketones from alcohols using ammonium (B1175870) iodide and Oxone® in water has been reported, offering an environmentally friendly alternative to traditional methods that often employ hazardous reagents and solvents. nih.gov

Another important facet of sustainable chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic approaches are inherently more atom-economical than stoichiometric reactions. The use of catalysts like copper(II) oxide in the α-iodination of ketones not only promotes the reaction but also allows for the recycling of iodine, further enhancing the sustainability of the process. thieme-connect.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool for sustainable synthesis. uniba.it Enzymes operate under mild conditions, often in aqueous environments, and can exhibit exquisite selectivity. uniba.it The application of biocatalysis to the synthesis and transformation of this compound could lead to highly efficient and environmentally friendly processes. For example, enzymes could be employed for the stereoselective reduction of the carbonyl group or for the enantioselective introduction of substituents.

The following table outlines key sustainable approaches for the chemistry of this compound.

| Sustainable Approach | Description | Relevance to this compound |

| Green Solvents | Utilizing environmentally benign solvents like water to reduce pollution. nih.gov | Synthesis and reactions of this compound can be performed in aqueous media. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. nih.gov | Catalytic methods for iodination and subsequent transformations improve atom economy. thieme-connect.com |

| Biocatalysis | Employing enzymes as catalysts for their high selectivity and mild reaction conditions. uniba.it | Potential for enantioselective synthesis and functionalization of this compound derivatives. |

| Renewable Feedstocks | Using starting materials derived from renewable sources to reduce reliance on fossil fuels. | Exploration of bio-based routes to cyclopentanone (B42830) as a precursor to this compound. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing how molecules are made, offering significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. wikipedia.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. ltf-gmbh.com For reactions involving hazardous reagents or intermediates, flow chemistry can significantly enhance safety by minimizing the amount of reactive material present at any given time. rsc.orgresearchgate.net The synthesis of α-haloketones, which can involve exothermic and potentially hazardous steps, is well-suited for flow chemistry. acs.orgacs.org Continuous flow systems can be designed for the safe generation and in-situ use of reactive intermediates, avoiding their isolation and storage. acs.org

Automated synthesis platforms, often coupled with flow reactors, enable the rapid and systematic exploration of reaction conditions and the synthesis of compound libraries. These platforms can automate the entire workflow, from reagent dispensing and reaction execution to product analysis and purification. This high-throughput capability is invaluable for optimizing reaction conditions and for generating a diverse range of derivatives for screening purposes.

The application of flow chemistry and automation to this compound chemistry could accelerate the discovery of new reactions and the development of efficient synthetic routes. For instance, a flow-based system could be used to optimize the catalytic asymmetric synthesis of a this compound derivative, rapidly screening different catalysts, ligands, and reaction conditions.

The benefits of integrating this compound chemistry with advanced manufacturing platforms are summarized in the table below.

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. wikipedia.orgltf-gmbh.com | Safer and more efficient synthesis of this compound and its derivatives, especially for reactions involving hazardous reagents. rsc.orgacs.org |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library synthesis. | Accelerated optimization of catalytic reactions and generation of diverse derivatives for biological screening. |

| Microreactor Technology | Excellent heat and mass transfer, enabling reactions in extreme conditions. mdpi.com | Potential for highly efficient and selective transformations of this compound. |

Exploration of New Chemical Space and Applications for this compound Derivatives

The exploration of new chemical space is a central theme in drug discovery and materials science, aiming to identify novel molecules with desired properties. mpg.deacs.orgbiosolveit.de this compound serves as a valuable starting point for accessing a wide range of derivatives with diverse functionalities and three-dimensional structures.

The reactivity of the iodine atom and the carbonyl group allows for a multitude of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the cyclopentanone ring. By systematically varying the reagents and reaction conditions, a vast library of this compound derivatives can be synthesized. This exploration of chemical space is crucial for identifying compounds with interesting biological activities or material properties.

Derivatives of cyclopentanone have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects. derpharmachemica.comresearchgate.net The introduction of an iodine atom can significantly influence the biological properties of a molecule, potentially enhancing its potency or altering its mode of action. Therefore, derivatives of this compound represent a promising area for the discovery of new therapeutic agents. For example, diarylidenecyclopentanone derivatives, some containing iodine, have been investigated as potent anti-inflammatory and anticancer agents. researchgate.net

The development of new synthetic methodologies, as discussed in the previous sections, will play a critical role in expanding the accessible chemical space of this compound derivatives. The ability to synthesize these compounds in a stereoselective and efficient manner is essential for conducting thorough structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Future research in this area will likely focus on:

The synthesis and biological evaluation of novel this compound derivatives for various therapeutic targets.

The investigation of the material properties of polymers and other materials derived from this compound.

The use of computational methods to guide the design and synthesis of new derivatives with desired properties.

The potential applications of this compound derivatives are highlighted in the table below.

| Application Area | Potential of this compound Derivatives | Research Focus |

| Medicinal Chemistry | Source of novel bioactive compounds with potential anti-inflammatory, anticancer, and other therapeutic activities. researchgate.netmdpi.com | Synthesis of compound libraries and high-throughput screening for biological activity. |

| Materials Science | Building blocks for the synthesis of new polymers and functional materials. | Investigation of the impact of the iodo-cyclopentanone moiety on material properties. |

| Agrochemicals | Development of new pesticides and herbicides with improved efficacy and environmental profiles. | Screening of derivatives for activity against agricultural pests and weeds. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.